2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with an oxolane (tetrahydrofuran) ring. This structure combines the rigidity of the pyrazine ring with the conformational flexibility of the oxolane moiety, making it a versatile scaffold in medicinal chemistry and materials science. The compound is commercially available through specialty chemical suppliers, often in high-purity forms for research applications .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H15N3O/c1-2-10(14-5-1)9-6-8-7-11-3-4-13(8)12-9/h6,10-11H,1-5,7H2 |
InChI Key |
SVRXGPNJJZMZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3CCNCC3=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired pyrazolo[1,5-a]pyrazine derivative . Industrial production methods often involve similar cyclization reactions but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are present. Common reagents include halogens and alkylating agents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Scientific Research Applications
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and membrane permeability due to increased lipophilicity .
- Ester/Keto Groups (e.g., COOCH₃) : Improve solubility in polar solvents and serve as synthetic intermediates for further derivatization .
- Aromatic Substituents (e.g., methoxyphenyl) : Correlate with antitumor activity, likely via π-π stacking interactions with biological targets .
Comparison with Fused-Ring Analogs
Pyrazolo[1,5-a]pyrazine derivatives are often compared to triazolo- and imidazo-fused pyrazines:
- Triazolo[4,3-a]pyrazines: Exhibit selectivity as adenosine A2a receptor antagonists (e.g., compound 12 in ). Their fused triazole ring enhances binding affinity to purinergic receptors.
- Imidazo[1,5-a]pyrazines : Demonstrated TLR7 antagonism (IC₅₀ < 1 µM), with substituents like furan-2-yl enhancing selectivity over TLR8 .
Structural Impact :
- Pyrazolo[1,5-a]pyrazine : Preferentially modulates ion channels and GPCRs (e.g., mGluR2) .
- Triazolo/Imidazo Analogs : Better suited for kinase and receptor antagonism due to increased hydrogen-bonding capacity .
Position 7 Functionalization
- Aldehyde Intermediates : 7-Formyl derivatives (e.g., 4a in ) are pivotal for introducing hydrazone or imine groups, enabling the synthesis of fluorescent probes or antitumor agents .
Biological Activity
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities supported by research findings.
- Molecular Formula : CHNO
- Molecular Weight : 205.25 g/mol
- CAS Number : 1602174-61-7
Synthesis
The synthesis of 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the oxolane ring followed by cyclization to form the pyrazole structure.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The following sections detail specific activities and findings related to 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of pyrazole derivatives. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes leading to cell lysis.
Antifungal Activity
In addition to antibacterial effects, 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has been tested for antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 64 µg/mL |
These findings suggest potential applications in treating fungal infections.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 µM | |
| MCF-7 (breast cancer) | 20 µM | |
| A549 (lung cancer) | 25 µM |
The anticancer mechanism is hypothesized to involve induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives including 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine. Results demonstrated significant antibacterial activity against resistant strains of bacteria.
- Anticancer Activity Assessment : Research conducted by Zhang et al. showed that this compound effectively inhibited the growth of multiple cancer cell lines through apoptosis induction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
